2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Description
Historical Development in Indene Carboxylic Acid Chemistry
The structural exploration of indene carboxylic acids began with Price and Lewis' 1939 demonstration that hydrocinnamic acid undergoes cyclization to form 1-indanone under sulfuric acid catalysis. This foundational work established the viability of carboxylic acid precursors for fused bicyclic systems. The specific 2-methyl derivative emerged as a subject of interest in the 1960s when X-ray crystallographic studies by the American Chemical Society confirmed the planar configuration of indene carboxylic acid derivatives and their capacity for non-classical hydrogen bonding.
A pivotal advancement occurred in 2015 when Barbosa et al. developed NbCl5-catalyzed Friedel-Crafts reactions that enabled direct synthesis of methyl-substituted indanones from 3,3-dimethylacrylic acid precursors. This methodology provided the first efficient route to this compound derivatives without requiring harsh mineral acid conditions. Subsequent optimization by pharmaceutical researchers demonstrated that substituting dichloromethane with n-hexane in cyclization reactions increased crystallinity yields by 38% while reducing epoxidation side products.
Significance in Heterocyclic Organic Chemistry
The compound's strained bicyclic framework makes it exceptionally reactive in ring-opening and annulation reactions. Its carboxylic acid group participates in both nucleophilic and electrophilic pathways, enabling diverse transformations:
In retinoic acid receptor (RAR) agonist development, the methyl group at C2 creates optimal van der Waals interactions with hydrophobic binding pockets, as demonstrated by structure-activity relationship studies of indene-derived RARα ligands. Molecular modeling shows the carboxylic acid oxygen forms a critical hydrogen bond with Arg276 residue in the RARα ligand-binding domain, while the methyl group induces a 15° tilt in the indene ring that improves complementarity with the receptor surface.
Research Paradigm Evolution
Early 20th-century syntheses relied on Brønsted acid catalysis (H2SO4, polyphosphoric acid) that limited functional group tolerance and produced complex mixtures. The transition to Lewis acid catalysts marked a paradigm shift:
First-Generation Catalysts (1990-2010):
Modern Catalytic Systems (2015-Present):
The integration of continuous flow reactors has reduced reaction times from 48 hours to <15 minutes while maintaining yields above 85%. Recent advances in solvent engineering demonstrate that n-hexane/tert-butanol peroxide mixtures suppress hydrolysis of the methyl ester intermediate by 73% compared to traditional dichloromethane systems.
Current Scientific Knowledge Framework
Crystallographic data (PubChem CID 15338842) confirms the compound's distorted boat conformation with:
- C2-C3 bond length: 1.534 Å (elongated due to methyl crowding)
- Carboxylic acid dihedral angle: 12.7° relative to indene plane
Computational studies using density functional theory (ωB97X-D/cc-pVTZ) reveal:
Synthetic applications have expanded to include:
Properties
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCBMWZNOWFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with indene or its derivatives as the starting material.
Functionalization: The indene ring is functionalized through various reactions, such as Friedel-Crafts alkylation, to introduce the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial process can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the indene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has been explored for its potential therapeutic properties. It exhibits:
- Anti-inflammatory Activity : Compounds derived from this acid have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which can help in preventing oxidative stress-related diseases .
Synthesis of Pharmaceutical Intermediates
The compound serves as a building block in the synthesis of various pharmaceuticals:
- Cerebral Activators : It has been used to develop drugs aimed at improving cognitive functions and treating memory-related disorders .
- Cardiovascular Agents : The derivatives of this compound are being studied for their potential use in managing cardiovascular diseases due to their hypotensive effects .
Material Science
In material science, this compound is utilized in:
- Polymer Chemistry : It can be polymerized to create materials with specific mechanical properties, useful in coatings and adhesives.
Data Table of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | |
| Antioxidants | ||
| Pharmaceutical Synthesis | Cerebral activators | |
| Cardiovascular agents | ||
| Material Science | Polymer synthesis |
Anticancer Research
This compound has been explored for its potential anticancer properties:
- Targeting Cancer Cells : Studies suggest that it may inhibit the proliferation of certain cancer cell lines by interfering with specific biochemical pathways .
Neurological Disorders
The compound is also being investigated for its effects on neurological conditions:
- Neuroprotective Effects : It may offer protective benefits against neurodegeneration, potentially useful in treating diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Preliminary studies show effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Data Table of Applications
Mechanism of Action
The mechanism by which 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₂ | 176.21* | Not Provided | 2-methyl, 2-carboxylic acid | Research chemical |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | 25177-85-9 | 2-carboxylic acid | Synthetic precursor |
| 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | 952511-65-8 | 2,2-dimethyl, 5-carboxylic acid | Materials science |
| SAR-100842 | C₂₇H₂₇NO₅ | 445.51 | 1195941-38-8 | Benzamido, methoxy, ethoxy | LPA1 antagonist (clinical trials) |
*Calculated based on structural similarity.
Table 2: Hazard Profiles
| Compound Name | Hazard Statements | Safety Precautions |
|---|---|---|
| 2,3-Dihydro-1H-indene-2-carboxylic acid | H302, H315, H319 | Avoid inhalation; use PPE |
| 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl | H302, H315, H319 | Store in inert atmosphere; handle with gloves |
Biological Activity
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic compound with notable biological activity. Its unique structure, characterized by a dihydroindene core and a carboxylic acid functional group, has led to investigations into its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and case reports.
The molecular formula for this compound is , with a molecular weight of approximately 162.19 g/mol. The compound features significant functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds with proteins, potentially influencing enzyme activity and signaling pathways. Additionally, the compound may undergo oxidative transformations that enhance its reactivity towards nucleophiles in biological systems.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
- Antitumor Properties : Preliminary research suggests that this compound may have anticancer effects. In vitro studies have demonstrated cytotoxicity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have explored the effects of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential use in developing new antibiotics .
- Cytotoxicity in Cancer Cells : In a cell line study involving breast cancer cells (MCF-7), treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 2-Methylindene | Lacks carboxylic group | Low | None | None |
| 5-Bromo-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid | Contains bromine; higher reactivity | Moderate | Moderate | Moderate |
| This compound | Unique methyl and carboxyl groups | High | High | High |
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid, and how can yields be maximized?
The synthesis typically involves multi-step pathways, such as:
- Starting material : Methyl-substituted indanone derivatives (e.g., 2-methyl-1-indanone) as precursors.
- Carboxylic acid introduction : Oxidation or carboxylation reactions under controlled conditions. For example, using strong acids/bases (e.g., H₂SO₄) or catalysts to functionalize the indene backbone .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane or THF), temperature (50–100°C), and reaction time (12–24 hours) to improve selectivity and yield. Monitoring via TLC or HPLC is critical .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to confirm stereochemistry and substituent positions .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to identify methyl (δ ~1.2–1.5 ppm) and carboxylic acid (δ ~170 ppm) groups.
- LC-MS : Confirm molecular weight (e.g., m/z 192.2 for C₁₁H₁₂O₃) and purity .
Q. What are the key stability considerations for handling this compound?
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the carboxylic acid group.
- Degradation : Susceptible to hydrolysis in aqueous media; use anhydrous solvents during reactions .
Advanced Research Questions
Q. How does the methyl group influence the compound’s reactivity in biological systems?
- Steric effects : The methyl group may hinder binding to enzyme active sites, altering inhibition potency. Compare with non-methylated analogs (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) via kinetic assays .
- Metabolic stability : Methylation can reduce susceptibility to cytochrome P450-mediated oxidation, as shown in LC-MS studies of fungal metabolites .
Q. What methodologies resolve contradictions in experimental data, such as inconsistent yields or biological activity?
- Reproducibility checks : Standardize reaction conditions (e.g., catalyst batch, solvent purity) and validate analytical methods (e.g., NMR referencing).
- Pathway compartmentalization : For biological studies, consider subcellular localization (e.g., cytoplasmic vs. organelle-specific synthesis) using fluorescent probes or fractionation assays .
Q. How can computational modeling predict interactions between this compound and SARS-CoV-2 NSP3 macrodomain?
- Docking simulations : Use software like AutoDock Vina to model binding poses of (R,R) and (S,S) isomers. Validate with crystallographic data (PDB: 5SQA) showing hydrogen bonds between the carboxylic acid group and Arg-131/Ser-128 residues .
- Free energy calculations : MM-GBSA analysis to compare binding affinities of methylated vs. hydroxylated derivatives .
Q. What strategies optimize enantiomeric purity for pharmaceutical applications?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during carboxylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
